molecular formula C9H5Cl2N3OS B2593298 N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide CAS No. 341965-34-2

N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2593298
CAS No.: 341965-34-2
M. Wt: 274.12
InChI Key: CRMFFXDQVWFRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3,4-dichloroaniline with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the thiadiazole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product. Industrial production methods may involve scaling up the reaction and using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other substituents, such as alkyl or aryl groups, using suitable reagents and catalysts.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Scientific Research Applications

N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of infectious diseases and cancer.

    Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in target organisms.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes. For example, it may inhibit the activity of enzymes involved in cell division or DNA replication, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxylic acid: This compound has a similar structure but contains a carboxylic acid group instead of a carboxamide group.

    3,4-dichlorophenylhydrazine: This compound contains a hydrazine group instead of a thiadiazole ring and has different chemical properties and applications.

    Propanil (3,4-dichloropropananilide): This compound is an anilide herbicide with a similar dichlorophenyl group but different functional groups and applications.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3OS/c10-6-2-1-5(3-7(6)11)12-9(15)8-4-16-14-13-8/h1-4H,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMFFXDQVWFRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CSN=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.